molecular formula C21H22FN3O4S3 B2683765 1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine CAS No. 923202-46-4

1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine

Cat. No.: B2683765
CAS No.: 923202-46-4
M. Wt: 495.6
InChI Key: SJXFQRHFHBMKJW-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine is a heterocyclic compound featuring a piperazine core linked to a 2-fluorophenyl group and a substituted 1,3-thiazole ring. The thiazole moiety is functionalized with two sulfonyl groups: a methanesulfonyl (mesyl) group at position 2 and a 4-methylbenzenesulfonyl (tosyl) group at position 2.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S3/c1-15-7-9-16(10-8-15)32(28,29)19-20(30-21(23-19)31(2,26)27)25-13-11-24(12-14-25)18-6-4-3-5-17(18)22/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXFQRHFHBMKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Piperazine Derivatization: The final step involves the coupling of the thiazole derivative with a piperazine ring, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name / ID Core Structure Substituents / Modifications Key Properties / Applications (if reported) Reference ID
Target Compound Piperazine-thiazole 2-fluorophenyl, 2-methanesulfonyl, 4-(4-methylbenzenesulfonyl) Potential kinase inhibition (inferred)
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole Piperazine-oxazole 2-chlorophenyl, 4-tosyl, 4-methylpiperazine Structural analog with oxazole core
1-(4-Fluorobenzyl)-3-[3-(methylsulfonyl)phenyl]imidazolidin-2-one Imidazolidinone 4-fluorobenzyl, 3-methylsulfonylphenyl Antimicrobial or kinase inhibition (structural inference)
1-(3-Methoxyphenyl)-4-(phenylmethyl)piperazine Piperazine 3-methoxyphenyl, benzyl No biological data; used in synthetic intermediates
4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazole Furyl, naphthylamino, phenyl Antihyperglycemic activity (thiazolidinone analogs)

Structural and Electronic Comparisons

  • Heterocyclic Core : The target compound’s 1,3-thiazole core (with sulfur and nitrogen) contrasts with oxazole (oxygen and nitrogen in ) or pyrazole (two nitrogens in ). Thiazoles generally exhibit enhanced metabolic stability compared to oxazoles due to sulfur’s lower electronegativity .
  • This differs from single-sulfonyl analogs like 1-(4-methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine .
  • Piperazine Substitution : The 2-fluorophenyl group at the piperazine N1 position introduces steric hindrance and lipophilicity, contrasting with 4-fluorobenzyl or 3-methoxyphenyl groups in .

Pharmacological Inference

  • While direct activity data are absent, structurally similar compounds like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide exhibit kinase inhibition .

Biological Activity

1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a piperazine ring substituted with a fluorophenyl group and a thiazole moiety bearing sulfonyl groups. The presence of these functional groups suggests potential interactions with various biological targets.

Structural Formula

C18H22FN3O4S2\text{C}_{18}\text{H}_{22}\text{F}\text{N}_3\text{O}_4\text{S}_2

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The piperazine component is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Inhibition of Enzymatic Activity : The methanesulfonyl and thiazole moieties may inhibit specific enzymes involved in cellular signaling pathways.

Pharmacological Effects

  • Antitumor Activity : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. This effect is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, indicating potential use as an antibacterial agent.
  • Neuropharmacological Effects : The interaction with serotonin receptors suggests possible applications in treating mood disorders or anxiety.

Case Studies

  • Case Study 1: Antitumor Efficacy
    • A study evaluated the compound's effect on A431 cells, demonstrating a significant reduction in cell viability at concentrations above 10 μM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
  • Case Study 2: Antimicrobial Activity
    • In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL, indicating moderate antibacterial efficacy.
  • Case Study 3: Neuropharmacological Assessment
    • Behavioral assays in rodent models showed that administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, supporting its potential as an anxiolytic agent.

Table 1: Biological Activities of this compound

Activity TypeModel/Cell LineConcentration (μM)Effect Observed
AntitumorA431>10Reduced cell viability
AntimicrobialVarious bacterial strains5-20Inhibition of bacterial growth
NeuropharmacologicalRodent behavioral tests1-10Reduced anxiety-like behavior
MechanismDescription
Receptor ModulationInteraction with dopamine and serotonin receptors
Enzyme InhibitionInhibition of key signaling enzymes

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